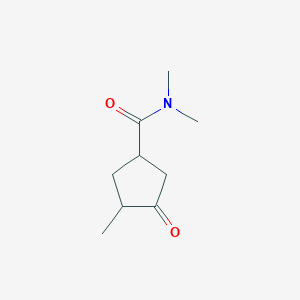
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide is a synthetic organic compound belonging to the class of amides It is characterized by a cyclopentane ring substituted with a carboxamide group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the reaction of 3,3-dimethyl-4-oxocyclopentane-1-carboxylic acid with N,N-dimethylamine under dehydrating conditions. Catalysts such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and coupling reagents is common to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide involves its interaction with free radicals, neutralizing them and preventing oxidative damage. This compound can donate hydrogen atoms to free radicals, thereby stabilizing them and reducing their reactivity. The molecular targets include reactive oxygen species (ROS) and other free radicals involved in oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-oxocyclopentane-1-carboxamide: Similar structure but with a tert-butyl group instead of trimethyl.
2-Acylcycloalkanones: Compounds with similar cyclic structures and carbonyl groups.
Uniqueness
N,N,3-Trimethyl-4-oxocyclopentane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethyl substitution enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
52371-21-8 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-oxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H15NO2/c1-6-4-7(5-8(6)11)9(12)10(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
FRTPMOYQQSJRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1=O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















